9-ethyl-3-{[4-(propan-2-yl)piperazin-1-yl]methyl}-9H-carbazole
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Overview
Description
9-ethyl-3-[(4-isopropylpiperazin-1-yl)methyl]carbazole is a complex organic compound that belongs to the class of carbazole derivatives.
Preparation Methods
The synthesis of 9-ethyl-3-[(4-isopropylpiperazin-1-yl)methyl]carbazole typically involves multi-step procedures. One common method starts with the reaction of carbazole with bromoethane in the presence of potassium hydroxide to yield 9-ethylcarbazole. This intermediate is then treated with phosphorus oxychloride and N,N-dimethylformamide under reflux to produce 9-ethyl-9H-carbazol-3-carbaldehyde. The final step involves the reaction of 9-ethyl-9H-carbazol-3-carbaldehyde with 4-isopropylpiperazine in the presence of acetic acid as a catalyst .
Chemical Reactions Analysis
9-ethyl-3-[(4-isopropylpiperazin-1-yl)methyl]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like manganese dioxide.
Reduction: It can be reduced using common reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the carbazole nucleus, which is rich in π-electrons.
Scientific Research Applications
9-ethyl-3-[(4-isopropylpiperazin-1-yl)methyl]carbazole has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer, antiviral, and antimicrobial activities.
Materials Science: Carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 9-ethyl-3-[(4-isopropylpiperazin-1-yl)methyl]carbazole involves its interaction with specific molecular targets. For instance, some carbazole derivatives exert their effects by reactivating the P53 molecular signaling pathway, which is crucial in cancer treatment. Others may act on the RAS-MAPK pathway, showing antifungal activity .
Comparison with Similar Compounds
Similar compounds to 9-ethyl-3-[(4-isopropylpiperazin-1-yl)methyl]carbazole include other carbazole derivatives such as:
9-ethyl-9H-carbazole: A simpler derivative used in various synthetic applications.
3-(4-arylpiperazin-1-yl)cinnolines: Known for their antifungal and antitumor activities.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds exhibit antibacterial activity and are structurally similar due to the presence of the piperazine moiety.
9-ethyl-3-[(4-isopropylpiperazin-1-yl)methyl]carbazole stands out due to its unique combination of the carbazole and piperazine structures, which confer distinct biological and chemical properties.
Properties
Molecular Formula |
C22H29N3 |
---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
9-ethyl-3-[(4-propan-2-ylpiperazin-1-yl)methyl]carbazole |
InChI |
InChI=1S/C22H29N3/c1-4-25-21-8-6-5-7-19(21)20-15-18(9-10-22(20)25)16-23-11-13-24(14-12-23)17(2)3/h5-10,15,17H,4,11-14,16H2,1-3H3 |
InChI Key |
GPFSRFLCYZOUGL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(C)C)C4=CC=CC=C41 |
Origin of Product |
United States |
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